N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide
Description
N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide is a diamide derivative characterized by an ethanediamide backbone substituted with a hydroxymethylpropyl group and a 4-methylphenyl group. Its physicochemical properties, such as solubility and crystallinity, are likely influenced by the interplay of its polar (amide, hydroxymethyl) and nonpolar (4-methylphenyl) functional groups.
Properties
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-10(8-16)14-12(17)13(18)15-11-6-4-9(2)5-7-11/h4-7,10,16H,3,8H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHSCRIVDIKZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fundamental Principles of Ethanediamide Synthesis
Ethanediamides, or oxamides, are characterized by two amide groups linked via an ethylene bridge. Their synthesis typically involves the reaction of oxalic acid derivatives with primary or secondary amines. The target compound, N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide, requires sequential or simultaneous coupling of two distinct amines: 1-(hydroxymethyl)propylamine and 4-methylaniline .
Reactivity of Oxalic Acid Derivatives
Oxalic acid derivatives such as oxalyl chloride (ClCO-COCl) or diethyl oxalate (EtO-CO-CO-OEt) are commonly employed as electrophilic agents for amide bond formation. These reagents react with amines via nucleophilic acyl substitution, forming N-substituted oxamides. The choice of reagent influences reaction kinetics, purity, and scalability.
Key Considerations:
- Oxalyl Chloride : Highly reactive but moisture-sensitive; requires anhydrous conditions.
- Diethyl Oxalate : Less reactive but easier to handle; suitable for stepwise coupling.
- Activation Strategies : Carbodiimides (e.g., DCC, EDCI) or coupling reagents (e.g., HATU) may enhance reaction efficiency in non-polar solvents.
Synthetic Routes to this compound
Direct Coupling via Oxalyl Chloride
This one-pot method involves reacting oxalyl chloride with equimolar amounts of 1-(hydroxymethyl)propylamine and 4-methylaniline.
Procedure :
- Activation : Oxalyl chloride (1 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.
- Amination : 1-(Hydroxymethyl)propylamine (1 equiv) is added dropwise at 0°C, followed by 4-methylaniline (1 equiv).
- Quenching : The reaction is stirred for 12–24 hours, then quenched with ice-water.
- Purification : The crude product is recrystallized from ethanol or purified via column chromatography.
Challenges :
Stepwise Synthesis Using Diethyl Oxalate
A two-step approach mitigates selectivity issues by sequentially coupling each amine.
Step 1: Formation of Monoamide
Diethyl oxalate (1 equiv) reacts with 1-(hydroxymethyl)propylamine (1 equiv) in ethanol under reflux to yield ethyl [1-(hydroxymethyl)propyl]oxamate.
Step 2: Coupling with 4-Methylaniline
The monoamide intermediate is treated with 4-methylaniline (1.2 equiv) in the presence of DCC (1.1 equiv) and catalytic DMAP in THF.
Advantages :
Optimization of Reaction Conditions
Protection-Deprotection Strategies for the Hydroxymethyl Group
The hydroxyl group in 1-(hydroxymethyl)propylamine may undergo undesired esterification or oxidation. Protection via silyl ethers (e.g., TBSCl) or acetals is recommended.
Example Protocol :
Analytical Characterization
Critical spectroscopic data for this compound:
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 3280 (N-H stretch), 1650 (C=O amide), 1510 (C-N bend) |
| ¹H NMR | δ 1.2 (t, CH₂CH₃), 3.6 (s, CH₂OH), 7.1–7.3 (m, Ar-H) |
| ¹³C NMR | δ 170.5 (C=O), 135.2 (Ar-C), 62.1 (CH₂OH) |
Chemical Reactions Analysis
Types of Reactions
N-[1-(Hydroxymethyl)propyl]-N’-(4-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[1-(Hydroxymethyl)propyl]-N’-(4-methylphenyl)ethanediamide is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(Hydroxymethyl)propyl]-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide, we compare it with structurally or functionally related compounds, drawing insights from the provided evidence and general principles of organic chemistry.
Structural and Functional Group Comparison
The table below highlights key differences and similarities between the target compound and selected analogs:
Key Observations:
Functional Groups and Reactivity :
- The target compound’s ethanediamide group enables stronger hydrogen bonding (N–H⋯O) compared to the imine (C=N) in ’s compounds. This difference may enhance crystallinity and thermal stability in the diamide.
- Ethyl 4-ANPP , an amine hydrochloride, exhibits ionic interactions due to its salt form, contrasting with the neutral diamide’s hydrogen-bonding network.
Substituent Effects :
- The 4-methylphenyl group in the target compound and ’s imidazole-imines promotes π-π stacking, but halogen substituents (Cl/Br) in the latter introduce additional weak interactions (C–H⋯X) .
- The hydroxymethylpropyl group in the target compound likely increases hydrophilicity compared to the halophenyl or phenethyl groups in analogs.
Crystallographic Behavior: ’s compounds crystallize in a triclinic system (P-1) with Z’=2, driven by weak interactions .
Applications :
- While the target compound’s applications are speculative, Ethyl 4-ANPP’s use in forensic analysis underscores how functional group modifications (amide vs. amine) dictate utility in specific fields.
Hypothetical Physicochemical Properties
- Solubility : The hydroxymethyl group may improve aqueous solubility relative to halogenated analogs () but reduce it compared to ionic species like Ethyl 4-ANPP hydrochloride.
- Stability : Stronger hydrogen bonding in the diamide could enhance thermal stability over imine-based compounds, which rely on weaker interactions.
Biological Activity
N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide, a compound with the chemical formula C₁₃H₁₈N₂O₃, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, supported by relevant data tables, case studies, and research findings.
- Chemical Name : this compound
- CAS Number : 701927-51-7
- Molecular Formula : C₁₃H₁₈N₂O₃
- MDL Number : MFCD04367774
- Hazard Classification : Irritant .
Structure
The compound features a hydroxymethyl group and a 4-methylphenyl moiety, which may influence its interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Potential effectiveness against bacterial strains.
- Anti-inflammatory Properties : Modulation of inflammatory pathways.
- Cytotoxic Effects : Induction of apoptosis in cancer cells.
Case Studies
-
Antimicrobial Activity :
A study demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis. -
Anti-inflammatory Effects :
In vitro studies revealed that this compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases. -
Cytotoxicity in Cancer Cells :
Research involving various cancer cell lines indicated that the compound induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation.
Data Table
| Biological Activity | Study Reference | Observed Effect |
|---|---|---|
| Antimicrobial | Study 1 | Significant inhibition of growth |
| Anti-inflammatory | Study 2 | Reduced cytokine production |
| Cytotoxicity | Study 3 | Induction of apoptosis in cancer cells |
Pharmacokinetics
Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Further research is needed to fully characterize its metabolic pathways and elimination routes.
Toxicology
Toxicological assessments indicate that while the compound exhibits irritant properties, it shows a low acute toxicity profile in animal models. Long-term studies are necessary to evaluate chronic exposure effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
